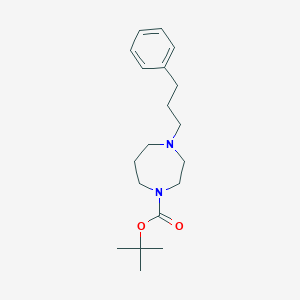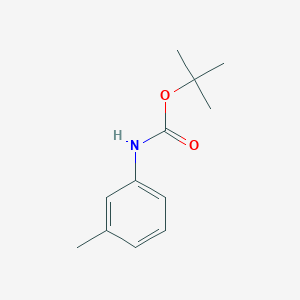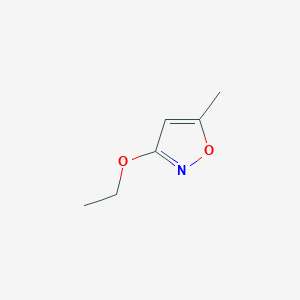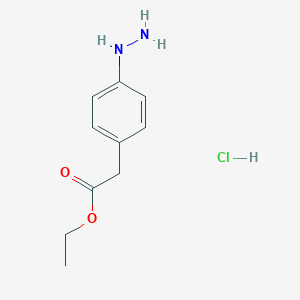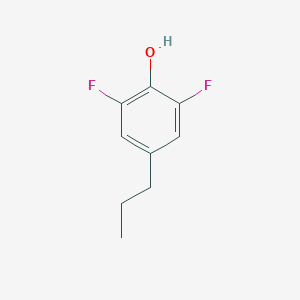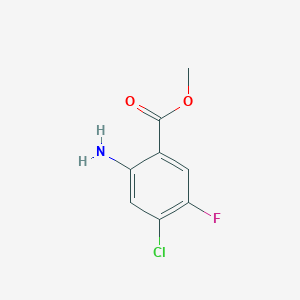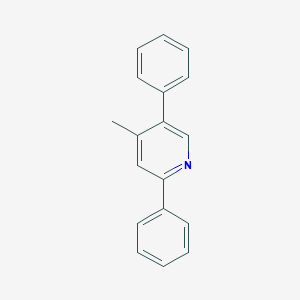
4-Methyl-2,5-diphenylpyridine
概要
説明
“4-Methyl-2,5-diphenylpyridine” is an organic compound with the molecular formula C18H15N . It is a solid substance that appears as a white to orange to green powder or crystal .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2,5-diphenylpyridine” consists of a pyridine ring substituted with two phenyl groups and one methyl group . The molecular weight of this compound is 245.32 g/mol .
Physical And Chemical Properties Analysis
“4-Methyl-2,5-diphenylpyridine” is a solid at 20°C . It has a melting point range of 127.0 to 131.0°C . The compound appears as a white to orange to green powder or crystal .
科学的研究の応用
DNA Interaction and Cytotoxicity
4-Methyl-2,5-diphenylpyridine derivatives have been explored for their interactions with DNA and potential cytotoxic effects. Studies have synthesized a range of these derivatives, investigating their binding with DNA through biophysical and biochemical methods. Some derivatives displayed antiproliferative activity, suggesting potential use as anticancer agents. However, the antiproliferative effects did not always correlate with DNA binding, indicating complex interactions at play (Jacquemard et al., 2005).
Development of Chemosensors
Research in 2017 reported the development of a 2,6-diphenylpyridine-based fluorescent "turn-on" chemosensor, specifically for detecting Ag+ ions. This chemosensor exhibited high selectivity and sensitivity, demonstrating a notable fluorescent response in the presence of Ag+. The chemosensor's effectiveness in detecting Ag+ in mammalian cells was also confirmed, highlighting its potential for biological applications (Zhang et al., 2017).
Application in Photodynamic Therapy
Ruthenium(II) polypyridyl complexes, including those with 4,7-diphenyl-1,10-phenanthroline, have been investigated for their role in photodynamic therapy (PDT). These complexes exhibit considerable phototoxicity and phototoxic index, making them promising candidates for treating diseases like cancer and for antimicrobial applications (Frei et al., 2014).
Impact on Angiogenesis and Antimetastatic Activity
Polypyridyl Ru complexes, including those with 4,7-diphenyl-1,10-phenanthroline, have shown potential in inhibiting metastasis. Their ability to modulate cell adhesion properties and impact endothelial cell functionality suggests a role in inhibiting angiogenesis. These properties contribute to their antimetastatic activity, making them valuable in cancer research (Gurgul et al., 2022).
Photophysical Properties and Spectroelectrochemical Characterization
Studies have focused on synthesizing and characterizing compounds with 4-methylpyridine and diphenylpyridine derivatives, exploring their photophysical properties and electrochemical behaviors. These properties are crucial for applications in areas like sensor development and photodynamic therapy (Pivetta et al., 2017).
Fluorescent Sensors for Monitoring Photopolymerization
2,6-Diphenylpyridine derivatives have been synthesized and studied as fluorescent sensors for monitoring photopolymerization processes. Their sensitivity to environmental changes during polymerization makes them useful in material science and industrial applications (Topa et al., 2020).
将来の方向性
While specific future directions for “4-Methyl-2,5-diphenylpyridine” are not mentioned in the available literature, pyridine derivatives are of interest in various fields, including materials science and medicinal chemistry . They are often used as building blocks in the synthesis of complex molecules and have potential applications in the development of new drugs and materials.
特性
IUPAC Name |
4-methyl-2,5-diphenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c1-14-12-18(16-10-6-3-7-11-16)19-13-17(14)15-8-4-2-5-9-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQCNNMCDMYPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565515 | |
| Record name | 4-Methyl-2,5-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,5-diphenylpyridine | |
CAS RN |
156021-08-8 | |
| Record name | 4-Methyl-2,5-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


